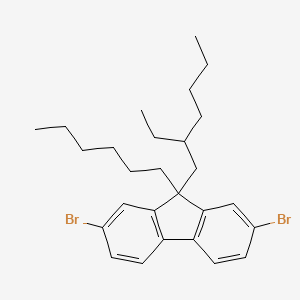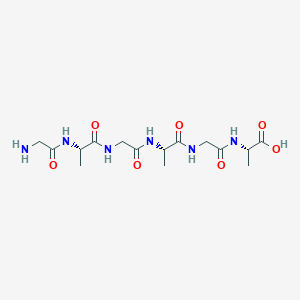
Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanine: is a synthetic peptide composed of repeating units of glycine and alanine. It is a relatively simple peptide with a molecular formula of C10H18N4O5 and a molecular weight of 274.27 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid (glycine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (alanine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial processes often utilize automated peptide synthesizers to increase efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications can occur at specific amino acid residues under certain conditions.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions:
Hydrolysis: Typically involves acidic or enzymatic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as carbodiimides and succinimides are used for coupling reactions.
Major Products:
Hydrolysis: Results in the formation of individual amino acids or shorter peptide fragments.
Oxidation: Produces oxidized derivatives of the peptide.
Substitution: Yields modified peptides with altered functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanine is used as a model compound in peptide chemistry studies to understand peptide bond formation, stability, and reactivity .
Biology: In biological research, this peptide is used to study protein-protein interactions, enzyme-substrate specificity, and peptide transport mechanisms .
Industry: In materials science, this compound is explored for its potential use in the development of biocompatible materials and hydrogels .
Mecanismo De Acción
The mechanism of action of Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanine depends on its specific application. In drug delivery, the peptide can enhance the stability and solubility of therapeutic agents. It may interact with cellular membranes, facilitating the transport of drugs into cells. The molecular targets and pathways involved vary based on the specific therapeutic context .
Comparación Con Compuestos Similares
Glycyl-L-alanylglycyl-L-alanine: A shorter peptide with similar properties.
Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanine: A longer peptide with additional glycine and alanine residues.
Uniqueness: this compound is unique due to its specific sequence and length, which confer distinct physicochemical properties. Its simplicity makes it an ideal model for studying fundamental aspects of peptide chemistry and biology .
Propiedades
Número CAS |
189352-02-1 |
|---|---|
Fórmula molecular |
C15H26N6O7 |
Peso molecular |
402.40 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C15H26N6O7/c1-7(19-10(22)4-16)13(25)17-5-11(23)20-8(2)14(26)18-6-12(24)21-9(3)15(27)28/h7-9H,4-6,16H2,1-3H3,(H,17,25)(H,18,26)(H,19,22)(H,20,23)(H,21,24)(H,27,28)/t7-,8-,9-/m0/s1 |
Clave InChI |
TUMNSHSDHZALPE-CIUDSAMLSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)CN |
SMILES canónico |
CC(C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


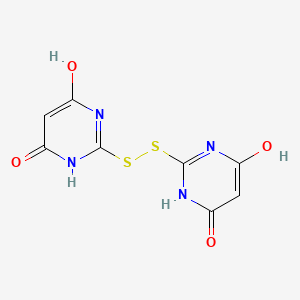

![Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate](/img/structure/B12559880.png)


![N,N'-(Ethane-1,2-diyl)bis[3-(diphenylphosphanyl)propanamide]](/img/structure/B12559893.png)
![2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane](/img/structure/B12559910.png)
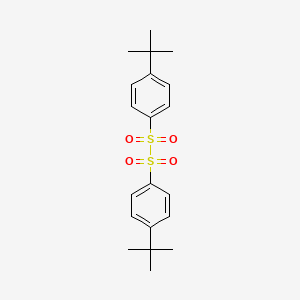
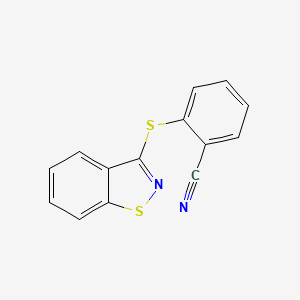
![6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid](/img/structure/B12559925.png)
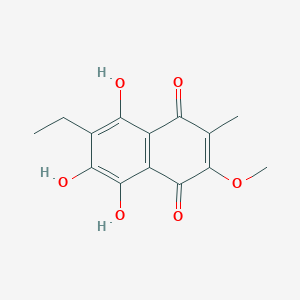
![1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone](/img/structure/B12559931.png)
